1-Ethynyl-3,5-bis(trifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

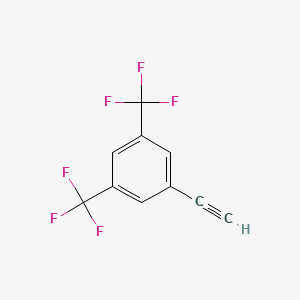

2D Structure

Properties

IUPAC Name |

1-ethynyl-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHIBRPXUPUAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363735 | |

| Record name | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88444-81-9 | |

| Record name | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, a critical building block in modern organic synthesis and drug discovery. Its unique electronic and structural properties, imparted by the trifluoromethyl and ethynyl moieties, make it a valuable reagent for creating complex molecular architectures with enhanced stability and bioactivity.

Core Compound Identity

-

Chemical Name: this compound[1]

Physicochemical and Safety Data

A summary of the key physical and safety properties of this compound is presented below. This data is essential for proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Appearance | Colorless to light yellow/orange clear liquid | TCI Chemicals |

| Purity | >97-98% (GC) | Sigma-Aldrich, TCI Chemicals[4] |

| Boiling Point | 147-148 °C (lit.) | Sigma-Aldrich[4] |

| Density | 1.346 g/mL at 25 °C (lit.) | Sigma-Aldrich[4] |

| Refractive Index | n20/D 1.4230 (lit.) | Sigma-Aldrich[4] |

| Flash Point | 44.44 °C (112.0 °F) - closed cup | Sigma-Aldrich[4] |

| Signal Word | Warning | Sigma-Aldrich[4] |

| Hazard Class | Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2, STOT SE 3 | Sigma-Aldrich[4] |

Synthetic Protocol: Sonogashira Coupling

The synthesis of this compound is commonly achieved via a Sonogashira coupling reaction. This powerful cross-coupling method forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[5][6][7][8] The trifluoromethyl groups on the benzene ring are strong electron-withdrawing groups, which can influence the reactivity of the aryl halide.

Experimental Workflow: A Generalized Procedure

The following protocol outlines a typical laboratory-scale synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action: The Sonogashira Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.[5]

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Applications in Drug Discovery and Material Science

This compound serves as a versatile building block in several advanced applications:

-

Pharmaceutical Intermediates: The trifluoromethyl groups can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[9][10][11][12] The ethynyl group provides a handle for further functionalization, including "click chemistry" reactions.

-

Organic Electronics: This compound is utilized in the synthesis of specialty polymers and materials for applications such as organic light-emitting diodes (OLEDs).[9][10][13] The rigid, conjugated structure and the electronic properties imparted by the trifluoromethyl groups are advantageous in these materials.[13]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of trifluoromethyl groups can lead to the development of more potent and stable crop protection agents.[9][10]

Conclusion

This compound is a high-value chemical intermediate with a unique combination of reactive and modulatory functional groups. Its synthesis via the robust Sonogashira coupling allows for its integration into a wide array of complex molecules. For researchers in drug discovery and material science, a thorough understanding of its properties and reactivity is key to leveraging its full potential in the development of next-generation technologies and therapeutics.

References

- Sonogashira coupling. In Wikipedia.

- Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu.

- Sonogashira Coupling. BYJU'S.

- This compound | CAS 88444-81-9. Catsyn.

- Sonogashira Coupling. Organic Chemistry Portal.

- The Sonogashira coupling reaction mechanism. ResearchGate.

- The Role of this compound in Material Science. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. PubChem.

- This compound: Your Reliable Supplier for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.

Sources

- 1. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 88444-81-9 | Catsyn [catsyn.com]

- 4. This compound 97 88444-81-9 [sigmaaldrich.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, a critical reagent and building block in modern organic synthesis, materials science, and pharmaceutical development. Its unique molecular architecture, characterized by a terminal alkyne and two powerfully electron-withdrawing trifluoromethyl groups, imparts distinct properties that are highly valued in advanced chemical applications.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound, also known as 3',5'-Bis(trifluoromethyl)phenylacetylene, is a specialty chemical recognized for its unique combination of a reactive ethynyl group and a robust, fluorinated aromatic core.[1][2] These features enhance its chemical stability, solubility, and reactivity in specific contexts.[1]

Key Identifiers and Properties

A summary of the compound's essential data is presented below for quick reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 238.13 g/mol | [1][3][4][5] |

| Molecular Formula | C₁₀H₄F₆ | [1][3][4] |

| CAS Number | 88444-81-9 | [1][3][4] |

| Linear Formula | CH≡CC₆H₃(CF₃)₂ | [5][6] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Density | ~1.346 - 1.36 g/mL at 25 °C | [1] |

| Boiling Point | 147-148 °C (lit.) or 74 °C at 60 mmHg | [1] |

| Refractive Index | n20/D ~1.423 (lit.) | [6] |

| Purity | ≥97-98% (GC) | [1] |

| InChI Key | MAHIBRPXUPUAIF-UHFFFAOYSA-N | [6] |

| SMILES String | FC(F)(F)c1cc(cc(c1)C(F)(F)F)C#C | [6] |

Section 2: Strategic Importance in Chemical Synthesis and Drug Discovery

The utility of this compound stems from two primary structural features: the trifluoromethyl groups and the terminal alkyne.

Causality Behind Experimental Utility:

-

Trifluoromethyl (-CF₃) Groups: The presence of two -CF₃ groups on the phenyl ring creates a highly electron-deficient aromatic system.[7] These groups are sterically demanding and potently electron-withdrawing, which confers several advantages:

-

Enhanced Thermal Stability & Chemical Resistance: The strength of the carbon-fluorine bond increases the molecule's resistance to thermal degradation and chemical attack, a desirable trait for materials used in harsh environments.[1][7]

-

Modulated Electronic Properties: The electron-withdrawing nature of the -CF₃ groups is critical for tuning the electronic behavior of conjugated systems, making it a valuable component in organic electronics.[7]

-

Improved Pharmacokinetic Profiles: In drug discovery, the inclusion of -CF₃ groups is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. Several widely used drugs incorporate a trifluoromethyl-substituted phenyl moiety for these reasons.[8]

-

-

Terminal Ethynyl (-C≡CH) Group: This functional group is a versatile handle for a variety of chemical transformations.[9]

-

Coupling Reactions: It readily participates in foundational reactions like Sonogashira couplings and other metal-catalyzed cross-couplings.

-

Click Chemistry: As a terminal alkyne, it is a key participant in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" used for bioconjugation and modular synthesis.[10]

-

This combination makes this compound an indispensable building block for creating novel molecules with tailored properties.[9]

Section 3: Primary Applications and Field-Proven Insights

This reagent is utilized across several high-technology sectors. Its applications are not merely theoretical but are grounded in its ability to impart specific, desirable properties to final products.

-

Pharmaceutical and Agrochemical Development: It serves as a crucial intermediate for creating new drug candidates and advanced crop protection agents.[1][9] The bis(trifluoromethyl)phenyl moiety is a known pharmacophore that can improve the efficacy and stability of active ingredients.[8][9]

-

Materials Science & Electronics: The compound is used to synthesize specialty polymers and high-performance materials with superior thermal and chemical resistance.[7][9] Its electronic properties make it a candidate for use in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[1][7]

-

Organic Synthesis: It is a cornerstone intermediate for synthesizing complex organic molecules and fluorinated compounds.[1][9]

-

Analytical Chemistry: It can be employed as a reference standard for the accurate detection and quantification of similar compounds in complex mixtures.[1]

Section 4: Safety, Handling, and Experimental Protocols

Hazard Identification and Safe Handling

Trustworthiness through Self-Validating Safety Systems: A robust experimental design begins with a thorough understanding of reagent hazards. This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Classification:

-

Flammable Liquid: Category 3 (H226: Flammable liquid and vapor).[2][6]

-

Skin Irritation: Category 2 (H315: Causes skin irritation).[2][6]

-

Eye Irritation: Category 2 (H319: Causes serious eye irritation).[2][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation).[2][6]

-

Protocol for Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Use explosion-proof electrical and ventilating equipment.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[11] For operations with a risk of inhalation, use an appropriate respirator (e.g., type ABEK (EN14387) respirator filter).[6][11]

-

Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Use non-sparking tools and take precautionary measures against static discharge.[10][11]

-

Storage: Store in a well-ventilated place, keeping the container tightly closed.[10] Recommended storage is at 2-8 °C, under an inert atmosphere.[1][12] Store in a flammables-approved area.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Illustrative Experimental Workflow: Sonogashira Coupling

The Sonogashira coupling is a fundamental C-C bond-forming reaction that exemplifies the utility of this reagent. The workflow below outlines a general, self-validating protocol.

Caption: A generalized workflow for a Sonogashira cross-coupling reaction.

Causality in the Protocol:

-

Inert Atmosphere: The use of an inert gas (Nitrogen or Argon) is critical because Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. This prevents catalyst degradation and ensures reproducible results.

-

Copper(I) Co-catalyst: CuI accelerates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center more readily than the terminal alkyne itself. This is a key mechanistic step that lowers the activation energy of the overall cycle.

-

Base: The base (e.g., an amine) is required to deprotonate the terminal alkyne, forming the reactive acetylide species. It also serves to neutralize the hydrogen halide (e.g., HBr, HI) that is formed as a byproduct, preventing it from deactivating the catalyst or promoting side reactions.

-

Monitoring: Continuous monitoring via TLC or GC-MS provides real-time data on the consumption of starting materials and the formation of the product. This is a self-validating step that prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times.

Section 5: Spectroscopic Characterization

Authenticating the identity and purity of this compound is paramount. The NIST Chemistry WebBook provides reference mass spectrometry data.[13][14]

-

Mass Spectrometry (Electron Ionization): The mass spectrum is a key identifier. The molecular ion peak (M⁺) would be expected at m/z 238, corresponding to the molecular weight. Fragmentation patterns would be characteristic of the loss of fluorine, trifluoromethyl groups, or the acetylene proton.[13]

References

- This compound. Chem-Impex. URL

- This compound | CAS 88444-81-9. Santa Cruz Biotechnology. URL

- This compound | CAS 88444-81-9.

- This compound 97% | 88444-81-9. Sigma-Aldrich. URL

- This compound 97% | 88444-81-9. Sigma-Aldrich. URL

- This compound | C10H4F6 | CID 1512607. PubChem. URL

- This compound: Your Reliable Supplier for Organic Synthesis. URL

- This compound | 88444-81-9. TCI Chemicals. URL

- This compound 97% | 88444-81-9. Sigma-Aldrich. URL

- SAFETY DATA SHEET - 1,3-Bis(trifluoromethyl)benzene. Fisher Scientific. URL

- This compound. NIST WebBook. URL

- The Role of this compound in Material Science. NINGBO INNO PHARMCHEM CO.,LTD. URL

- This compound. NIST WebBook. URL

- 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7. Tokyo Chemical Industry (India) Pvt. Ltd. URL

- 1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene | 1233501-77-3. BLDpharm. URL

- 1,3-Bis(trifluoromethyl)benzene. Wikipedia. URL

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central (PMC). URL

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 88444-81-9 | Catsyn [catsyn.com]

- 5. This compound 97 88444-81-9 [sigmaaldrich.com]

- 6. This compound 97 88444-81-9 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. This compound | 88444-81-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

An In-depth Technical Guide to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a highly versatile and valuable building block in modern organic synthesis, materials science, and pharmaceutical development. Its unique molecular architecture, featuring a reactive terminal alkyne and two powerfully electron-withdrawing trifluoromethyl (CF₃) groups, imparts exceptional chemical stability, enhanced thermal properties, and predictable reactivity. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectral analysis, established synthetic protocols, and key applications, with a focus on leveraging its unique characteristics for advanced molecular design.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 3',5'-bis(trifluoromethyl)phenylacetylene, is a colorless to light yellow liquid at room temperature. The presence of the two CF₃ groups on the phenyl ring is central to its utility, profoundly influencing its electronic nature and physical characteristics.[1]

The strong C-F bonds and the overall electron-withdrawing effect of the CF₃ groups enhance the molecule's thermal and chemical stability, making it a robust component for syntheses conducted under demanding conditions.[2] This stability also translates to its derivatives, a highly desirable trait in the development of pharmaceuticals and advanced materials.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 88444-81-9 | [4][5] |

| Molecular Formula | C₁₀H₄F₆ | [4][5] |

| Molecular Weight | 238.13 g/mol | [4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][6] |

| Boiling Point | 147-148 °C (lit.); 74 °C at 60 mmHg | [1][5] |

| Density | 1.346 g/mL at 25 °C | [5] |

| Refractive Index (n₂₀/D) | 1.4230 (lit.) | [5] |

| Flash Point | 44.44 °C (112.0 °F) - closed cup | [5] |

Solubility Profile

Consistent with highly fluorinated aromatic compounds, this compound exhibits low solubility in aqueous media and good solubility in a range of common organic solvents. While quantitative data is not widely published, its miscibility is expected in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, ethyl acetate, and acetone.

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is critical for reaction monitoring and product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing three distinct signals:

-

A singlet for the acetylenic proton (≡C-H), anticipated in the region of δ 3.0-3.5 ppm. Its precise shift is influenced by the strong electron-withdrawing nature of the substituted phenyl ring.

-

A singlet or a narrow triplet for the proton at the C4 position of the benzene ring (H-4).

-

A singlet or a narrow doublet for the two equivalent protons at the C2 and C6 positions (H-2, H-6). The aromatic protons are expected in the δ 7.5-8.0 ppm range.

-

-

¹³C NMR: Key resonances would include:

-

Two signals for the alkyne carbons (C≡C).

-

Signals for the aromatic carbons, including the two distinct ipso-carbons attached to the CF₃ groups and the ethynyl group, respectively. The carbon atoms of the CF₃ groups will appear as quartets due to coupling with the fluorine atoms.

-

-

¹⁹F NMR: A single, sharp resonance is expected for the six equivalent fluorine atoms of the two CF₃ groups, typically around δ -63 ppm (relative to CFCl₃).[2][7]

Infrared (IR) Spectroscopy

The IR spectrum provides clear diagnostic peaks for the key functional groups.

Table 2: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3300 | ≡C-H Stretch (Acetylenic) | Strong, Sharp |

| ~2230 | C≡C Stretch (Alkyne) | Medium to Weak |

| 1600-1450 | C=C Stretch (Aromatic Ring) | Medium |

| 1350-1100 | C-F Stretch (Trifluoromethyl) | Strong, Broad |

| ~850-750 | C-H Bend (Aromatic, out-of-plane) | Strong |

Note: The C≡C stretching frequency is observed at 2230 cm⁻¹ in a known Sonogashira coupling product of this molecule, providing a strong reference point.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides valuable information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺•): The molecular ion peak is observed at m/z = 238 , corresponding to the molecular weight of the compound.[5]

-

Key Fragments: Common fragmentation pathways for aromatic compounds involve the loss of stable neutral molecules or radicals. The prominent fragments observed are:

-

m/z = 219: Corresponds to the loss of a fluorine atom ([M-F]⁺).

-

m/z = 169: Represents the loss of a trifluoromethyl radical ([M-CF₃]⁺), a highly characteristic fragmentation for compounds bearing this group.[5]

-

Caption: Proposed primary fragmentation pathway in EI-MS.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved via a Sonogashira coupling reaction, a cornerstone of modern C-C bond formation.

Recommended Synthetic Protocol: Sonogashira Coupling

This procedure involves the palladium- and copper-catalyzed coupling of a suitable aryl halide with a protected or terminal alkyne. The most logical precursor is 1-bromo-3,5-bis(trifluoromethyl)benzene .[9]

Caption: General two-step synthesis workflow.

Detailed Experimental Protocol (Adapted from similar transformations):

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.02 eq).

-

Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., THF or a mixture of THF/triethylamine). Add triethylamine (TEA, ~3.0 eq) as the base.

-

Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene, ~1.2 eq) dropwise to the mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and concentrate under reduced pressure. Purify the crude TMS-protected intermediate by column chromatography.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol/DCM). Add a base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) and stir at room temperature until the TMS group is completely removed.

-

Final Purification: After workup (e.g., aqueous wash and extraction), purify the final product by column chromatography on silica gel to yield pure this compound.

Key Applications in Chemical Synthesis

The true value of this reagent lies in the synthetic versatility of its terminal alkyne, which serves as a handle for a variety of powerful coupling reactions.

A. Sonogashira Cross-Coupling Reactions

As a terminal alkyne, the compound is an excellent partner in further Sonogashira reactions, enabling the construction of complex conjugated systems. The electron-deficient nature of the aromatic ring enhances the reactivity of the alkyne C-H bond.

Workflow: Synthesis of an Aryl-Ethynyl-Quinoline Derivative [8]

Caption: Sonogashira coupling to form a complex heterocyclic system.

This reaction exemplifies its use in creating highly functionalized molecules relevant to medicinal chemistry and materials science, where quinoline scaffolds and conjugated systems are of significant interest.

B. Azide-Alkyne 'Click' Chemistry

The terminal alkyne is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry." This reaction allows for the efficient and highly specific formation of a stable 1,4-disubstituted 1,2,3-triazole linker, a common isostere and pharmacophore in drug discovery.

Causality Behind Experimental Choice: The CuAAC reaction is chosen for its high yield, functional group tolerance, mild reaction conditions (often performed in aqueous or benign solvents), and straightforward purification. This makes it an ideal method for bioconjugation, polymer synthesis, and the rapid assembly of compound libraries for drug screening.

C. Polymer and Materials Science

The ability of the ethynyl group to participate in polymerization reactions makes this compound a valuable monomer for creating advanced fluorinated polymers. These materials are sought after for their:

-

High Thermal Stability: Resistance to degradation at elevated temperatures.

-

Chemical Inertness: Durability in harsh chemical environments.

-

Low Dielectric Constant: Utility in microelectronics.

-

Hydrophobicity: Application in specialty coatings and membranes.

Safety and Handling

Hazard Profile: this compound is classified as a flammable liquid and vapor.[5] It is reported to cause skin and eye irritation and may cause respiratory irritation.[5]

Table 3: GHS Hazard Information

| Code | Hazard Statement |

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Sigma-Aldrich Safety Data Sheet[5]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Ground and bond container and receiving equipment to prevent static discharge.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8 °C.[1]

Conclusion

This compound is a powerful and enabling reagent for chemists across multiple disciplines. Its combination of a reactive alkyne handle with the stability and unique electronic properties conferred by the bis(trifluoromethyl)phenyl scaffold makes it an indispensable tool for constructing complex, high-performance molecules. A firm grasp of its properties, reactivity, and handling requirements allows researchers to fully exploit its potential in the synthesis of novel pharmaceuticals, advanced polymers, and functional organic materials.

References

- Zhao, S., Zhang, Y., Wu, R., Yin, K., Hong, X., & Zhao, D. (2023). Intermolecular trans-bis-silylation of terminal alkynes.

- Chen, S., Yin, K., Zhu, L., Cui, C., & Zhao, D. (2025). trans-Silaboration of Terminal Alkynes Enabled by Development of a New Si B Reagent.

- Royal Society of Chemistry.

- PubChem. This compound.

- Semantic Scholar.

- Beilstein Journal of Organic Chemistry.

- Supporting Information: TBAB-Catalyzed Cascade Reactions. Facile Synthesis of 1-Trifluoromethyl-3. [Link]

- Chemistry LibreTexts.

- Gelest. Cross-Coupling of Alkynylsilanes. Gelest. [Link]

- ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene.

- Chemistry LibreTexts. Sonogashira Coupling. LibreTexts. [Link]

- University of Illinois.

Sources

- 1. trans-Silaboration of Terminal Alkynes Enabled by Development of a New Si─B Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 88444-81-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. nbinno.com [nbinno.com]

1-Ethynyl-3,5-bis(trifluoromethyl)benzene synonyms and alternative names

An In-depth Technical Guide to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a highly specialized organofluorine compound that has garnered significant attention from the scientific community. Its unique molecular architecture, characterized by a rigid phenylacetylene core flanked by two sterically demanding and highly electronegative trifluoromethyl (-CF3) groups, imparts a remarkable combination of properties. This guide provides an in-depth exploration of this compound, offering critical insights for researchers, chemists, and professionals in drug development and material science.

The strategic placement of the trifluoromethyl groups is central to the compound's utility. These groups are well-established bioisosteres in medicinal chemistry and powerful modulators in material science. They significantly enhance metabolic stability, binding affinity, lipophilicity, and thermal stability of parent molecules.[1][2] The terminal ethynyl (alkyne) group serves as a versatile chemical handle, readily participating in a wide array of transformations such as cross-coupling reactions, cycloadditions (including "click chemistry"), and polymerizations.[1][2] This dual functionality makes this compound an invaluable intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and advanced functional materials, including organic electronics and specialty polymers.[1][2]

Nomenclature and Chemical Identifiers

Precise identification of chemical compounds is paramount for reproducible research and clear communication. This compound is known by several synonyms and is cataloged under various internationally recognized identifiers.

Table 1: Synonyms and Alternative Names

| Synonym | Source |

| 3,5-Bis(trifluoromethyl)phenylacetylene | [3][4][5][6] |

| 3',5'-Bis(trifluoromethyl)phenyl acetylene | [7] |

Table 2: Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 88444-81-9 | [1][3][8] |

| PubChem CID | 1512607 | [1][9] |

| EC Number | 627-020-8 | [9] |

| MDL Number | MFCD01861850 | [1][8] |

| UN Number | 1993 | [3] |

| Molecular Formula | C₁₀H₄F₆ | [1][3][9] |

| Molecular Weight | 238.13 g/mol | [1][3][9] |

| InChI | 1S/C10H4F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h1,3-5H | [8][9] |

| InChIKey | MAHIBRPXUPUAIF-UHFFFAOYSA-N | [8][9] |

| Canonical SMILES | C1=C(C=C(C=C1C#C)C(F)(F)F)C(F)(F)F | [8] |

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound dictate its handling, reaction conditions, and potential applications. The properties of this compound are summarized below.

Table 3: Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to light yellow/orange clear liquid | [1][10] |

| Boiling Point | 147-148 °C (at 760 mmHg) | [4][6][8] |

| 74 °C (at 60 mmHg) | [1] | |

| Density | 1.346 g/mL at 25 °C | [4][6][8] |

| Refractive Index (n20/D) | 1.4230 | [4][8] |

| Flash Point | 44.44 °C (112.0 °F) - closed cup | [8] |

| Purity (Typical) | >98.0% (GC) | [1][10] |

Core Applications and Scientific Rationale

The utility of this compound stems from the synergistic interplay between its trifluoromethyl and ethynyl functionalities.

-

Pharmaceutical and Agrochemical Synthesis: The -CF3 groups enhance the metabolic stability and cell membrane permeability of drug candidates. The ethynyl group allows for the facile introduction of this fluorinated moiety into complex molecular scaffolds via reactions like the Sonogashira coupling, enabling the rapid generation of compound libraries for screening.[1]

-

Material Science: In material science, the compound serves as a monomer or cross-linking agent for creating fluorinated polymers.[6] These materials often exhibit high thermal stability, chemical resistance, and specific electronic properties, making them suitable for organic electronics (OLEDs, OFETs) and high-performance coatings.[2]

-

Chemical Probes: The inherent luminescence of some of its derivatives makes it a candidate for developing chemical probes to study biological systems, such as protein-ligand interactions.[7]

Synthetic Protocol: Desilylation of a Silyl-Protected Precursor

A common and efficient laboratory-scale synthesis involves the desilylation of a trimethylsilyl (TMS)-protected precursor. The TMS group is a widely used protecting group for terminal alkynes due to its stability and ease of removal under mild conditions.

Causality Behind Experimental Choices:

-

Precursor: (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane is used as the starting material because the TMS group effectively protects the reactive terminal alkyne during prior synthetic steps, preventing unwanted side reactions.

-

Solvent System: A mixture of methanol and chloroform is employed. Chloroform ensures the solubility of the lipophilic starting material, while methanol is required for the reaction mechanism involving the base.

-

Base: Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive base. It is strong enough to facilitate the cleavage of the silicon-carbon bond in the presence of methanol but not so harsh as to cause degradation of the product.

-

Temperature: The reaction is run at room temperature, which is sufficient for the reaction to proceed to completion without requiring heating, thus conserving energy and minimizing the risk of side reactions.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3,5-bis(trifluoromethyl)phenylethynyl)trimethylsilane (1.0 equivalent) in a 1:1 mixture of methanol and chloroform.

-

Initiation: To this stirring solution, add potassium carbonate (0.2 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

-

Workup: Upon completion, remove the solvents by rotary evaporation under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes, to yield the pure this compound.[5]

Chemical Structure and Logic Diagram

A visual representation of the molecule is essential for understanding its steric and electronic properties.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE - Safety Data Sheet [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE | 88444-81-9 [chemicalbook.com]

- 6. 88444-81-9 | 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE [fluoromart.com]

- 7. 3',5'-Bis(trifluoromethyl)phenyl acetylene | 88444-81-9 | FB87014 [biosynth.com]

- 8. This compound 97 88444-81-9 [sigmaaldrich.com]

- 9. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-エチニル-3,5-ビス(トリフルオロメチル)ベンゼン | this compound | 88444-81-9 | 東京化成工業株式会社 [tcichemicals.com]

An In-depth Technical Guide to the NMR Spectral Data of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 1-Ethynyl-3,5-bis(trifluoromethyl)benzene. In the absence of a complete, published experimental spectrum, this document synthesizes data from analogous compounds and fundamental NMR principles to offer a robust, predictive interpretation of the ¹H and ¹³C NMR spectra. This guide is intended for researchers, scientists, and professionals in drug development who utilize fluorinated aromatic compounds and require a deep understanding of their structural characterization by NMR spectroscopy.

Introduction: The Structural Significance of this compound

This compound is a valuable building block in medicinal chemistry, materials science, and organic synthesis.[1] Its utility stems from the presence of two key functional groups: a terminal alkyne, which readily participates in a variety of coupling reactions such as "click" chemistry, and two trifluoromethyl groups on the aromatic ring.[2] These trifluoromethyl groups significantly influence the electronic properties of the molecule, enhancing its metabolic stability and altering its lipophilicity, which are crucial parameters in drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a compound like this compound, NMR provides critical information about the electronic environment of each proton and carbon atom, confirming the substitution pattern and the integrity of the functional groups. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts and coupling constants.

Predicted NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, including the effects of electron-withdrawing substituents and the anisotropy of the alkyne group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (Ethynyl) | ~3.4 | Singlet (s) | N/A |

| H-2, H-6 (Aromatic) | ~7.9 | Singlet (s) or very finely split multiplet | Small (meta coupling to H-4) |

| H-4 (Aromatic) | ~7.8 | Singlet (s) or very finely split multiplet | Small (meta coupling to H-2, H-6) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (C) | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) | Predicted C-F Coupling (J, Hz) |

| C≡CH | ~82 | Doublet | |

| C≡CH | ~80 | Singlet | |

| C-1 | ~124 | Multiplet | |

| C-2, C-6 | ~132 | Doublet of quartets | ³J(C,F) ≈ 4-5 Hz |

| C-3, C-5 | ~132 | Quartet | ²J(C,F) ≈ 30-35 Hz |

| C-4 | ~123 | Doublet of triplets | ⁴J(C,F) ≈ 3-4 Hz |

| CF₃ | ~123 | Quartet | ¹J(C,F) ≈ 270-275 Hz |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and resolution of coupling patterns.

3.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[3]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the aromatic region.

-

Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') for a standard spectrum. A proton-coupled sequence can be used to observe C-H couplings.

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Structural Visualization and NMR Assignment

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR data tables.

Caption: Molecular structure of this compound with atom numbering.

In-depth Interpretation of the NMR Spectra

5.1. ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, with three distinct signals.

-

Ethynyl Proton (H-1): The proton of the terminal alkyne is predicted to appear as a singlet at approximately 3.4 ppm. The chemical shift of acetylenic protons is influenced by the magnetic anisotropy of the triple bond, which creates a shielding cone along the bond axis.[4] This shielding effect results in an upfield shift compared to vinylic or aromatic protons.

-

Aromatic Protons (H-2, H-4, H-6): The three aromatic protons are in different chemical environments. Due to the symmetry of the molecule, H-2 and H-6 are chemically equivalent. The trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which deshields the adjacent aromatic protons.[5] Therefore, the signals for the aromatic protons are expected to appear downfield. The proton at the C-4 position (H-4) is para to the ethynyl group and meta to the two -CF₃ groups. The protons at the C-2 and C-6 positions are ortho to the ethynyl group and ortho to one -CF₃ group and meta to the other. This will result in two distinct signals in the aromatic region, likely appearing as sharp singlets or very finely split multiplets due to small meta-coupling constants (typically < 3 Hz).[6][7] The signals are predicted to be around 7.8-7.9 ppm.

5.2. ¹³C NMR Spectrum

The ¹³C NMR spectrum provides more detailed structural information, with distinct signals for each carbon atom.

-

Alkynyl Carbons (C≡CH and C≡CH): The sp-hybridized carbons of the alkyne typically resonate in the range of 65-90 ppm.[8][9] The terminal alkyne carbon (C≡CH) is expected around 82 ppm, while the internal alkyne carbon (C≡CH) is predicted to be around 80 ppm. In a proton-coupled spectrum, the terminal alkyne carbon would appear as a doublet due to coupling with the attached proton.

-

Aromatic Carbons:

-

C-1: The carbon atom attached to the ethynyl group (C-1) is expected to have a chemical shift of around 124 ppm.

-

C-2, C-6: These carbons, ortho to the ethynyl group, are predicted to be around 132 ppm. They will show coupling to the fluorine atoms of the adjacent -CF₃ group (³J(C,F) of about 4-5 Hz), appearing as quartets in a high-resolution spectrum.

-

C-3, C-5: The carbons bearing the trifluoromethyl groups are significantly deshielded and will appear as quartets due to coupling with the three fluorine atoms (²J(C,F) of approximately 30-35 Hz).[10] Their chemical shift is predicted to be around 132 ppm.

-

C-4: This carbon, para to the ethynyl group, is expected around 123 ppm. It will exhibit coupling to the fluorine atoms of both -CF₃ groups (⁴J(C,F) of about 3-4 Hz), likely appearing as a triplet of quartets, which may simplify to a triplet in a standard spectrum.

-

-

Trifluoromethyl Carbons (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to the large one-bond coupling to the three fluorine atoms (¹J(C,F) of approximately 270-275 Hz).[3] Its chemical shift is predicted to be around 123 ppm.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The provided data and interpretations, based on established NMR principles and data from analogous compounds, serve as a valuable resource for the structural verification and characterization of this important synthetic building block. The experimental protocol outlined will enable researchers to acquire high-quality spectral data for their samples. A thorough understanding of the NMR characteristics of this molecule is crucial for ensuring its purity and for its effective application in research and development.

References

- Alkynes - OpenOChem Learn. (n.d.).

- 13C NMR Chemical Shifts - Oregon State University. (n.d.).

- chemical shift of functional groups in 13C NMR spectroscopy - YouTube. (2022, October 7).

- 13C Carbon NMR Spectroscopy - Chemistry Steps. (n.d.).

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI. (2021, September 1).

- ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... - ResearchGate. (n.d.).

- The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC - NIH. (2016, May 1).

- 12: 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz). - ResearchGate. (n.d.).

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (2019, June 1).

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (2020, January 28).

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. (2016, October 1).

- (PDF) Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series - ResearchGate. (2006, May 1).

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2019, June 1).

- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - NIH. (2017, March 1).

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

- 20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29).

- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1976).

- Supplementary Information for - Semantic Scholar. (n.d.).

- 14.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2023, December 9).

- 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF - ResearchGate. (2023, August 5).

- How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. (2021, October 6).

- Measurement of Long Range C H Coupling Constants. (2012, August 17).

- Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. - Pearson. (n.d.).

- Short Summary of 1H-NMR Interpretation. (n.d.).

- Supporting information - The Royal Society of Chemistry. (n.d.).

- This compound | C10H4F6 | CID 1512607 - PubChem. (n.d.).

- 1H NMR Coupling Constants - Organic Chemistry Data. (n.d.).

- Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3. (n.d.).

- An Investigation of Long-range Proton–Proton Coupling Constants in Phenylacetylene Derivatives - ResearchGate. (2023, August 6).

- An Investigation of Long-range Proton–Proton Coupling Constants in Phenylacetylene Derivatives - Canadian Science Publishing. (1972, May 15).

- Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (n.d.).

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- 3 - BJOC - Search Results. (n.d.).

- 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene - PMC. (2010, October 20).

Sources

- 1. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 2. biophysics.org [biophysics.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Alkynes | OpenOChem Learn [learn.openochem.org]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Effects of Bis(Trifluoromethyl) Groups on the Benzene Ring

For: Researchers, scientists, and drug development professionals

Abstract

The introduction of trifluoromethyl (CF₃) groups onto aromatic systems represents a cornerstone of modern medicinal and materials chemistry. Renowned for its profound impact on molecular properties, the CF₃ group is one of the most powerful electron-withdrawing substituents used in organic chemistry.[1] This guide provides a comprehensive technical analysis of the electronic consequences of attaching two trifluoromethyl groups to a benzene ring. We will deconstruct the synergistic interplay of their inductive and resonance effects, quantify their influence on chemical reactivity in both electrophilic and nucleophilic aromatic substitution reactions, detail their spectroscopic signatures, and explore their applications in rational drug design and advanced materials. This document is intended to serve as a detailed reference, bridging fundamental principles with practical, field-proven insights and methodologies.

The Trifluoromethyl Group: An Electronic Powerhouse

The trifluoromethyl group's unique properties stem from the extreme electronegativity of its three fluorine atoms. This arrangement dictates its electronic character, which is dominated by a potent inductive effect.

-

Inductive Effect (-I): The primary electronic influence of the CF₃ group is its strong electron withdrawal through the sigma (σ) bond framework.[2] The fluorine atoms polarize the C-F bonds, which in turn polarizes the C-C bond connecting the group to the benzene ring, drawing electron density away from the aromatic system. This effect is significantly more pronounced than that of a single fluorine atom or even a nitro group.[3]

-

Resonance and Hyperconjugation: Unlike halogen substituents such as -F or -Cl, which possess lone pairs and can donate electron density to the π-system via a +R effect, the CF₃ group has no such capability.[2] Instead, it is considered to exhibit a weak electron-withdrawing resonance effect, often attributed to negative hyperconjugation, where the π-electrons of the ring can delocalize into the low-lying σ* anti-bonding orbitals of the C-F bonds. For practical purposes, its electronic character is overwhelmingly defined by the -I effect.

The cumulative result of these properties is a substituent that profoundly reduces the electron density of the benzene ring, a feature that is amplified when two such groups are present.

A Duality in Reactivity: The Impact of Bis-Trifluoromethyl Substitution

The presence of two strongly deactivating CF₃ groups renders the benzene ring extremely electron-poor. This has a dichotomous effect on its reactivity, strongly suppressing electrophilic attack while simultaneously activating the ring for nucleophilic substitution.

Deactivation and Regioselectivity in Electrophilic Aromatic Substitution (EAS)

A benzene ring bearing two CF₃ groups is exceptionally resistant to electrophilic aromatic substitution (EAS).[3] The reaction rate for the nitration of (trifluoromethyl)benzene is approximately 40,000 times slower than that of benzene itself; this deactivation is compounded in bis-substituted analogues.[4] This occurs because the electron-poor ring is a much weaker nucleophile to attack the incoming electrophile (E⁺).[2]

The mechanism of EAS proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex.[5][6] The electron-withdrawing CF₃ groups destabilize this positively charged intermediate, raising the activation energy of the reaction.

Directing Effects: A single CF₃ group is a strong meta-director.[2][3][4] This can be explained by examining the resonance structures of the arenium ion intermediate.

-

Ortho/Para Attack: When the electrophile adds to the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the CF₃ group. This is an extremely unfavorable situation, as the powerful inductive effect of the CF₃ group intensifies the positive charge, severely destabilizing the intermediate.[2][4]

-

Meta Attack: In contrast, meta attack ensures that the positive charge is never located on the carbon bearing the CF₃ substituent.[2] While all positions are deactivated, the intermediates for meta substitution are the "least destabilized," making this the favored pathway.

For bis(trifluoromethyl)benzenes , the directing effects are additive. For example, in the electrophilic substitution of 1,3-bis(trifluoromethyl)benzene , the incoming electrophile is directed to the 5-position, which is meta to both CF₃ groups. The 2-, 4-, and 6-positions are all highly disfavored due to ortho/para destabilization.

Activation in Nucleophilic Aromatic Substitution (SNAr)

Conversely, the same electronic properties that hinder EAS powerfully activate an appropriately substituted ring towards nucleophilic aromatic substitution (SNAr). For this reaction to occur, two conditions must be met:

-

The ring must be substituted with one or more powerful electron-withdrawing groups.

-

The ring must contain a good leaving group (typically a halide).

The SNAr mechanism proceeds via an addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[7] The bis(trifluoromethyl) groups excel at stabilizing this negative charge, lowering the activation energy for its formation.[7] This stabilization is most effective when the CF₃ groups are positioned ortho and/or para to the leaving group, as this allows the negative charge to be delocalized onto the carbons bearing the electron-withdrawing substituents.

Quantitative and Spectroscopic Analysis

The profound electronic effects of bis(trifluoromethyl) groups are quantifiable through physical organic parameters and observable via spectroscopic techniques.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a powerful tool for quantifying the electronic influence of substituents on reaction rates and equilibria.[8][9] The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values.[9]

The CF₃ group has one of the largest positive σ values among common substituents, indicating its exceptional electron-withdrawing strength. While a comprehensive table for every bis-substituted isomer is complex, the values for a single CF₃ group provide a strong baseline. The effect of a second group is generally considered to be additive, further increasing the electron deficiency of the system.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Data Source |

| -CF₃ | 0.43 | 0.54 | [10] |

| -NO₂ | 0.71 | 0.78 | [10] |

| -CN | 0.56 | 0.66 | [10] |

| -Cl | 0.37 | 0.23 | [10] |

| -CH₃ | -0.07 | -0.17 | [10] |

NMR Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing bis(trifluoromethyl)benzene derivatives.

-

¹H NMR: The strong deshielding effect causes the aromatic protons to appear significantly downfield compared to benzene (δ ~7.26 ppm).

-

¹³C NMR: The carbon atoms attached to the CF₃ groups show characteristic quartets due to ¹J(C,F) coupling (typically ~270-280 Hz). Other ring carbons also exhibit smaller couplings.

-

¹⁹F NMR: This is the most informative technique. The ¹⁹F nucleus is 100% abundant and highly sensitive.[11] The ¹⁹F chemical shift is extremely sensitive to the electronic environment, making it an excellent probe for studying substituent effects.[12][13] For example, the ¹⁹F chemical shift of 1,3-bis(trifluoromethyl)benzene is approximately -63 to -64 ppm relative to CFCl₃.[14] Small variations in this shift can provide rich information about intermolecular interactions and changes in electronic distribution.

Applications in Drug Design and Materials Science

The unique electronic profile of the bis(trifluoromethyl)phenyl moiety makes it a "privileged" structural motif in several fields.

Medicinal Chemistry

In drug development, this group is strategically employed to fine-tune the properties of bioactive molecules.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong. Introducing CF₃ groups can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability.[1]

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.[1][15]

-

Binding Affinity: The strong dipole moment and electron-withdrawing nature of the group can lead to favorable interactions with protein targets, such as dipole-dipole interactions or non-classical hydrogen bonds.

Several FDA-approved drugs incorporate the bis(trifluoromethyl)phenyl group, leveraging these beneficial properties.[16][17][18]

| Drug | Therapeutic Class | Role of Bis(CF₃)phenyl Moiety |

| Dutasteride | 5α-Reductase Inhibitor | Enhances binding affinity and metabolic stability. |

| Selinexor | XPO1 Inhibitor (Oncology) | Key structural component for target engagement.[16][17] |

| Aprepitant | NK1 Receptor Antagonist | Contributes to high receptor affinity and oral bioavailability. |

Advanced Materials

The thermal and chemical stability imparted by the bis(trifluoromethyl) groups makes these compounds valuable building blocks for high-performance materials.[19] They are used in the synthesis of specialty polymers, liquid crystals, and as components in organic light-emitting diodes (OLEDs), where their electronic properties can be used to tune emission characteristics.[20]

Experimental Methodologies

Trustworthy protocols are the foundation of scientific integrity. The following sections detail validated methodologies for the synthesis and characterization of these important compounds.

Protocol: Synthesis of 1,4-Bis(trifluoromethyl)benzene

This protocol describes a modern copper-catalyzed trifluoromethylation of 1,4-diiodobenzene using (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent).[21]

Workflow Diagram:

Step-by-Step Procedure:

-

Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1,4-diiodobenzene (330 mg, 1.0 mmol, 1.0 equiv), copper(I) iodide (CuI, 19 mg, 0.1 mmol, 10 mol%), and 1,10-phenanthroline (18 mg, 0.1 mmol, 10 mol%).

-

Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[21]

-

Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe. Stir the suspension, then add (trifluoromethyl)trimethylsilane (TMSCF₃, 0.37 mL, 2.5 mmol, 2.5 equiv) dropwise via syringe.

-

Reaction: Immerse the Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and pour it into a separatory funnel containing 20 mL of water.

-

Extraction: Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil by silica gel column chromatography (eluting with hexanes) to yield 1,4-bis(trifluoromethyl)benzene as a colorless liquid.

Protocol: Characterization by ¹⁹F NMR Spectroscopy

Step-by-Step Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified bis(trifluoromethyl)benzene sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Lock and shim the spectrometer on the deuterium signal of the solvent.

-

Tune the ¹⁹F probe.

-

Use a standard single-pulse experiment. A common reference standard is external CFCl₃ (δ = 0 ppm) or an internal standard like trifluorotoluene.

-

-

Acquisition Parameters:

-

Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure the signal is captured.

-

Pulse Angle: Use a 30-45° pulse angle to ensure quantitative results if needed, or a 90° pulse for maximum signal in a single scan.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

-

Number of Scans: Due to the high sensitivity of ¹⁹F, 16-64 scans are often adequate for a concentrated sample.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the known chemical shift of the standard. The expected signal for bis(trifluoromethyl)benzene isomers will be a singlet in the range of δ -62 to -65 ppm.

Conclusion

The placement of two trifluoromethyl groups on a benzene ring creates a molecular scaffold with a distinct and powerful electronic character. The dominance of the -I effect results in an extremely electron-deficient aromatic system. This electronic nature manifests as a duality in chemical reactivity: profound deactivation towards electrophilic attack and potent activation for nucleophilic aromatic substitution. These predictable effects, quantifiable by Hammett parameters and observable via NMR spectroscopy, have made the bis(trifluoromethyl)phenyl motif an invaluable tool for scientists. Its strategic incorporation in pharmaceuticals has led to more stable and effective drugs, while its use in materials science continues to enable the development of novel high-performance materials. A thorough understanding of these core principles is essential for any researcher aiming to leverage this unique substituent in their work.

References

- Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- ResearchGate. (2022). Representative examples of trifluoromethyl phenyl-containing approved drugs. [Link]

- LibreTexts. (2023). 15.

- Royal Society of Chemistry. (n.d.).

- SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. [Link]

- Kitevski, J. L., & Alexandrescu, A. T. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 58(1), 1–7. [Link]

- ResearchGate. (n.d.). Structures and names of trifluromethyl group containing FDA-approved drugs. [Link]

- University of Wisconsin System. (n.d.).

- National Center for Biotechnology Information. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]

- Yu, J. X., & Gonzalez, F. M. (2014). New Frontiers and Developing Applications in 19F NMR. Annual reports on NMR spectroscopy, 81, 1–67. [Link]

- Durham University. (n.d.).

- Campodónico, P. R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 641. [Link]

- Wikipedia. (n.d.).

- Wikipedia. (n.d.).

- Prakash, G. K. S., et al. (2012). Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein journal of organic chemistry, 8, 1862–1867. [Link]

- Christensen, M., et al. (2019). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical science, 10(28), 6945–6952. [Link]

- YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. [Link]

- University of California, Davis. (n.d.).

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

- Royal Society of Chemistry. (2020). 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance. Journal of Materials Chemistry C, 8(30), 10425-10438. [Link]

- MDPI. (2024).

- LibreTexts. (2021). 4.

- Galabov, B., et al. (2021). Arenium ions are not obligatory intermediates in electrophilic aromatic substitution. Proceedings of the National Academy of Sciences, 118(32), e2105641118. [Link]

- ResearchGate. (n.d.). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. [Link]

- National Center for Biotechnology Information. (2021).

- PubMed. (2010). Hyperaromatic stabilization of arenium ions. Journal of the American Chemical Society, 132(49), 17502–17510. [Link]

- National Center for Biotechnology Information. (2019).

- SlidePlayer. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 10. homepages.bluffton.edu [homepages.bluffton.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. scienceopen.com [scienceopen.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility and Stability of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene for Researchers and Drug Development Professionals

Abstract

1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a key building block in modern medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by its trifluoromethyl and ethynyl functionalities. This guide provides an in-depth analysis of the solubility and stability of this compound, offering a framework for its effective use in research and development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of physical organic chemistry and provides robust, field-proven methodologies for its characterization.

Introduction: The Molecular Architecture and Its Implications

This compound, with the chemical formula C₁₀H₄F₆ and a molecular weight of 238.13 g/mol , is a colorless to light yellow liquid at room temperature.[1][2][3][4] Its structure, featuring a phenylacetylene core symmetrically substituted with two highly electronegative trifluoromethyl (CF₃) groups, is the primary determinant of its chemical behavior.

The trifluoromethyl groups are potent electron-withdrawing groups, significantly influencing the electron density of the aromatic ring and the acidity of the ethynyl proton.[5][6] This electronic modification leads to enhanced thermal and chemical stability, making it a valuable component in the synthesis of advanced polymers and pharmaceuticals.[1][6] The terminal alkyne provides a versatile handle for a variety of chemical transformations, most notably "click" chemistry and Sonogashira coupling reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 88444-81-9 | [1][2][4] |

| Molecular Formula | C₁₀H₄F₆ | [1][4] |

| Molecular Weight | 238.13 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1] |

| Boiling Point | 147-148 °C (lit.) | [2] |

| Density | 1.346 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.4230 (lit.) | [2] |

Solubility Profile: A Predictive Analysis

While specific quantitative solubility data for this compound is not widely published, a reliable qualitative assessment can be made based on its molecular structure and the established principles of "like dissolves like." The presence of two trifluoromethyl groups renders the molecule significantly nonpolar and lipophilic, while also introducing a degree of "fluorophilicity."

Expected Solubility in Common Laboratory Solvents:

-

High Solubility: Expected in nonpolar organic solvents such as hexane, heptane, and toluene. Also likely to be highly soluble in moderately polar aprotic solvents like dichloromethane (DCM), diethyl ether, and ethyl acetate.

-

Moderate to Good Solubility: Expected in polar aprotic solvents such as tetrahydrofuran (THF), acetone, and acetonitrile.

-

Low to Negligible Solubility: Expected in highly polar protic solvents, particularly water. The hydrophobic nature of the bis(trifluoromethyl)phenyl group will dominate, leading to very poor aqueous solubility. Limited solubility may be observed in lower alcohols like methanol and ethanol.

The following diagram illustrates the anticipated solubility profile based on solvent polarity.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 88444-81-9 [sigmaaldrich.com]

- 3. This compound | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

fundamental reactions involving 1-Ethynyl-3,5-bis(trifluoromethyl)benzene

An In-depth Technical Guide: Fundamental Reactions and Applications of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene

Introduction: A Molecule Defined by Duality